Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
Overview
Description
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate (ECTC) is a member of the benzothiophene family of compounds, which has been studied for its potential applications in medicinal and industrial chemistry. ECTC is a versatile compound with a wide range of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties. It has also been investigated for its potential use in the synthesis of novel drugs and other compounds.
Scientific Research Applications
Antitumor Activity
The compound has been used in the synthesis of polyfunctionally substituted heterocyclic compounds, which have shown significant antitumor activities . These compounds have revealed high inhibitory effects when screened in vitro for their antiproliferative activity against various human cancer cell lines .
Synthesis of Heterocyclic Derivatives
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
Antimicrobial and Antifungal Activity
Some newly synthesized compounds derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have shown antimicrobial and antifungal activity .
Antioxidant Activity
The Gewald reaction of 4-oxo-1-phenylcyclohexane-1-carbonitrile with ethyl cyanoacetate and elemental sulfur in the presence of diethylamine has been used to synthesize ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which has shown antioxidant activity .
Inhibition of Tubulin Polymerization
Compounds derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have been found to inhibit tubulin polymerization by binding to the colchicine site of tubulin .
Therapeutic Importance
Thiophene and its substituted derivatives, including 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in present respective disease scenario .
Mechanism of Action
Mode of Action
For instance, it can react with ethyl β-amino-α-cyano-γ-ethoxycarbonylcrotenoate to yield an amide derivative . This derivative can further react with benzenediazonium chloride to give a phenyl hydrazone derivative . These reactions could potentially influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound can participate in the synthesis of various derivatives , which could potentially affect different biochemical pathways.
Result of Action
Some synthesized derivatives of similar compounds have shown inhibitory effects against certain organisms
properties
IUPAC Name |
ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-12(15)7-4-3-5-9-10(7)8(6-13)11(14)17-9/h7H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUBUJRJDMFTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1C(=C(S2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327622 | |
Record name | Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate | |
CAS RN |
175599-83-4 | |
Record name | Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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